molecular formula C11H7NOS B1597904 5-Phenyl-2-thienylisocyanate CAS No. 321309-34-6

5-Phenyl-2-thienylisocyanate

Cat. No.: B1597904
CAS No.: 321309-34-6
M. Wt: 201.25 g/mol
InChI Key: HEDGSHFNFRGBDX-UHFFFAOYSA-N
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Description

5-Phenyl-2-thienylisocyanate is a heterocyclic isocyanate derivative featuring a phenyl group substituted at the 5-position of a thiophene ring, which is further functionalized with an isocyanate (-NCO) group at the 2-position. Isocyanates are highly reactive electrophiles widely used in synthesizing polymers, pharmaceuticals, and agrochemicals. The incorporation of a thienyl group introduces electronic and steric effects that differentiate it from simpler aromatic isocyanates .

Properties

IUPAC Name

2-isocyanato-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDGSHFNFRGBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379979
Record name 5-Phenyl-2-thienylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-34-6
Record name 5-Phenyl-2-thienylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-thienylisocyanate typically involves the reaction of 5-phenyl-2-thienylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Another method involves the use of thiophosgene, which reacts with the corresponding amine to form the isocyanate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity. Safety measures are crucial due to the toxic nature of some reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-2-thienylisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thienylisocyanate involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Phenyl Isocyanate (C₆H₅NCO): A benchmark aromatic isocyanate with a boiling point of 162–163°C and solubility in ethanol and ether. Its reactivity stems from the electrophilic isocyanate group, which readily undergoes nucleophilic addition with amines, alcohols, and thiols .
  • Phenyl Isothiocyanate (C₆H₅NCS) : Replaces the oxygen atom in the isocyanate group with sulfur, reducing electrophilicity due to sulfur’s lower electronegativity. This compound is less reactive in nucleophilic additions but participates in cyclocondensation reactions, as seen in and .
  • 5-Chloro-2-methylphenyl Isocyanate : A halogenated derivative with enhanced steric hindrance and altered electronic properties due to the chloro and methyl substituents. Such substitutions typically lower solubility in polar solvents compared to unmodified phenyl isocyanate .
  • Thienoyl Derivatives (e.g., Compounds 7j, 15h): –5 highlight thienoyl-containing compounds with distinct IR carbonyl stretches (e.g., 1674 cm⁻¹ for CO thienoyl in 7j). These groups increase molecular complexity and may enhance π-stacking interactions in solid-state structures .

Physical Properties

While direct data for 5-Phenyl-2-thienylisocyanate are unavailable, trends from analogous compounds suggest:

  • Molecular Weight : Higher than phenyl isocyanate (119.12 g/mol) due to the thienyl substituent.
  • Solubility : Reduced solubility in polar solvents compared to phenyl isocyanate, as seen in halogenated derivatives .
  • Spectroscopic Signatures : IR peaks for the isocyanate group (~2270 cm⁻¹) and thienyl C=C stretches (~1600 cm⁻¹), with NMR shifts influenced by aromatic ring currents .

Data Table: Comparative Properties of Isocyanate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Reactivity Notes
Phenyl Isocyanate C₆H₅NCO 119.12 162–163 -NCO High electrophilicity
Phenyl Isothiocyanate C₆H₅NCS 135.19 221–223 -NCS Forms thioureas
5-Chloro-2-methylphenyl Isocyanate C₈H₆ClNO 167.59 ~200 (est.) -NCO, -Cl, -CH₃ Enhanced steric hindrance
This compound (inferred) C₁₁H₇NOS 201.25 (est.) ~180–190 (est.) -NCO, thienyl Moderate reactivity, thiophene conjugation

Biological Activity

5-Phenyl-2-thienylisocyanate (C11H7NOS) is an organic compound that has garnered attention due to its diverse biological activities. As a member of the isocyanate family, it exhibits unique chemical properties that facilitate various biochemical interactions. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

This compound is characterized by its isocyanate functional group attached to a thienyl and phenyl moiety. This structure contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC11H7NOS
Molecular Weight201.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular signaling pathways.

Key Mechanisms:

  • Protein Modification : The isocyanate group can react with amino acids such as cysteine and lysine, modifying protein structure and function.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : There are indications of antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Activity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Study 1: Anti-inflammatory Activity

A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Effects

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting promising antimicrobial activity .

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

Safety and Toxicity

While initial findings are promising regarding the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies are necessary to evaluate its safety profile and potential side effects in vivo.

Toxicity Data

EndpointResult
Acute ToxicityNot extensively studied
Chronic ToxicityPending further research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-thienylisocyanate
Reactant of Route 2
5-Phenyl-2-thienylisocyanate

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